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molecular formula C11H11NO B3048053 (2,5-dihydro-1H-pyrrol-1-yl)(phenyl)methanone CAS No. 15431-85-3

(2,5-dihydro-1H-pyrrol-1-yl)(phenyl)methanone

Cat. No. B3048053
M. Wt: 173.21 g/mol
InChI Key: KUGDOHYKOXCGOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06004956

Procedure details

121 g (1 mol) of benzamide in 3 l of toluene are introduced initially, 200 g of powdered potassium hydroxide are introduced with stirring, 32 g (0.1 mol) of tetrabutylammonium bromide are added and the mixture is heated to 40° C. 243 g (1 mol) of 88% cis-1,4-dibromo-2-butene are then added dropwise in such a way that the internal temperature does not exceed 60° C. The mixture is stirred for another 5 hours at 50° C., then poured into water, and the organic phase is separated off, washed with water, dried and concentrated. The residue is distilled under reduced pressure.
Quantity
121 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
243 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
32 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([NH2:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[K+].Br[CH2:13]/[CH:14]=[CH:15]\[CH2:16]Br.O>C1(C)C=CC=CC=1.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[C:1]([N:9]1[CH2:16][CH:15]=[CH:14][CH2:13]1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2,6.7|

Inputs

Step One
Name
Quantity
121 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N
Name
Quantity
3 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
200 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
243 g
Type
reactant
Smiles
BrC\C=C/CBr
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
32 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
does not exceed 60° C
STIRRING
Type
STIRRING
Details
The mixture is stirred for another 5 hours at 50° C.
Duration
5 h
CUSTOM
Type
CUSTOM
Details
the organic phase is separated off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled under reduced pressure

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)N1CC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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